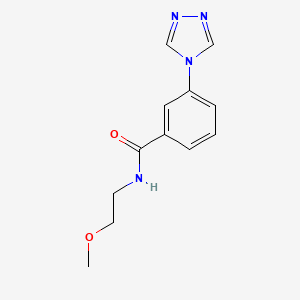![molecular formula C24H24N2O3S B5312545 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine, also known as PSB-603, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. By inhibiting COX-2, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine is its specificity for COX-2, which reduces the risk of side effects associated with non-specific COX inhibitors such as aspirin and ibuprofen. However, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine in the treatment of neurodegenerative diseases and other conditions associated with inflammation and pain. Finally, the development of more effective methods for the delivery of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine may also be an area of future research.
Synthesemethoden
The synthesis of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the reaction of 4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine with phenyl magnesium bromide in the presence of a catalyst. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(26-17-15-25(16-18-26)22-7-3-1-4-8-22)21-13-11-20(12-14-21)19-30(28,29)23-9-5-2-6-10-23/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYXEUCTHACBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

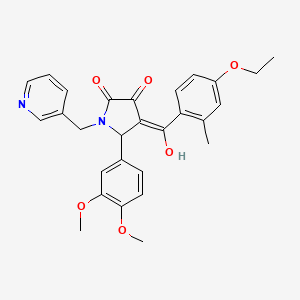


![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
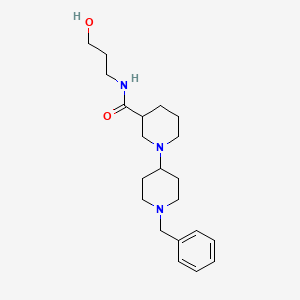
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)

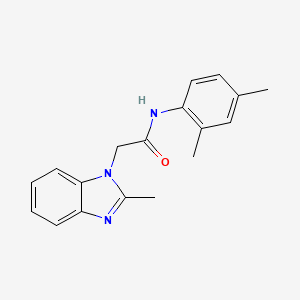
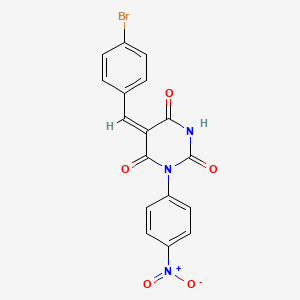
![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
